molecular formula C6H9N3O3 B1635729 1,3-Dimethyl-6-hydroxylaminouracil CAS No. 42963-41-7

1,3-Dimethyl-6-hydroxylaminouracil

Cat. No.: B1635729
CAS No.: 42963-41-7
M. Wt: 171.15 g/mol
InChI Key: IDNXXKWTYARIKB-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological functions and therapeutic applications that have spurred extensive research in medicinal chemistry. gsconlinepress.comgsconlinepress.com These six-membered aromatic compounds, containing two nitrogen atoms at the 1 and 3 positions, are fundamental to various biological processes. ignited.in The pyrimidine nucleus is a versatile scaffold for designing potent bioactive agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. ijpsr.comorientjchem.org The inherent physicochemical properties of the pyrimidine ring make it a favored structure for targeting a broad spectrum of biological molecules. gsconlinepress.com

The significance of pyrimidines extends to their role as essential components of nucleic acids (DNA and RNA), where they exist as cytosine, thymine, and uracil (B121893). ignited.inncert.nic.in This biological prevalence has driven the development of numerous pyrimidine-based therapeutic agents. gsconlinepress.com For instance, the anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that inhibits DNA synthesis. mu-varna.bgnih.gov Moreover, pyrimidine derivatives are integral to various vitamins and other biologically important molecules. gsconlinepress.com The continuous exploration of novel synthesis methods and the evaluation of their pharmacological potential underscore the enduring importance of pyrimidine derivatives in the advancement of chemical and medicinal science. gsconlinepress.com

The Uracil Core Structure: Foundational Aspects in Heterocyclic Chemistry

Uracil, a naturally occurring pyrimidine derivative, is a fundamental heterocyclic compound in the realm of biochemistry and medicinal chemistry. nih.gov Its structure consists of a pyrimidine ring with two oxo groups at positions 2 and 4. nih.gov In the context of nucleic acids, uracil is a key component of RNA, where it base pairs with adenine. ncert.nic.innih.gov

From a chemical standpoint, the uracil core is a versatile scaffold for the synthesis of a multitude of derivatives. nih.govrsc.org The presence of nitrogen atoms and carbonyl groups allows for various chemical modifications, leading to compounds with diverse biological activities. nih.gov The ability of the uracil structure to form hydrogen bonds is a critical aspect of its biological function and its utility in supramolecular chemistry. rsc.orgmdpi.com The investigation of uracil and its analogs continues to be a vibrant area of research, with a focus on developing new therapeutic agents and understanding their structure-activity relationships. nih.govrsc.org

Specific Academic Relevance of 1,3-Dimethylated Uracil Derivatives

Within the broad class of uracil derivatives, those with methyl groups at the N1 and N3 positions, known as 1,3-dimethylated uracil derivatives, hold specific academic interest. The methylation at these positions prevents the formation of certain tautomers and alters the hydrogen bonding capabilities of the molecule, which can significantly influence its biological activity and physical properties. mdpi.com

Research into 1,3-dimethylated uracil derivatives has explored their potential in various applications. For instance, these compounds have been investigated as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.govresearchgate.net The substitution pattern on the uracil ring, including the 1,3-dimethylation, plays a crucial role in the interaction with biological targets. nih.gov Furthermore, the synthesis of various 1,3-dimethylated uracil derivatives serves as a platform for developing new compounds with tailored properties for specific applications in medicinal chemistry and materials science. researchgate.net

Contextualization of 1,3-Dimethyl-6-hydroxylaminouracil within Advanced Uracil Chemistry

This compound is a specific derivative of uracil that embodies the principles of advanced uracil chemistry. Its structure features the 1,3-dimethylated uracil core, which provides a stable and synthetically versatile platform. The key functional group that distinguishes this compound is the hydroxylamino group at the C6 position. This group introduces a reactive site that can be exploited for further chemical transformations, making it a valuable intermediate in organic synthesis.

The synthesis of this compound has been reported through the reaction of 1,3-dimethyl-6-aminouracil with sodium nitrite (B80452) in the presence of hydrochloric acid. chemicalbook.com This transformation highlights the chemical reactivity of the uracil ring and the potential to introduce diverse functionalities. The presence of the hydroxylamino group opens up possibilities for creating novel and complex molecular architectures based on the uracil scaffold.

Properties

CAS No.

42963-41-7

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

6-(hydroxyamino)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O3/c1-8-4(7-12)3-5(10)9(2)6(8)11/h3,7,12H,1-2H3

InChI Key

IDNXXKWTYARIKB-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NO

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NO

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethyl 6 Hydroxylaminouracil Precursors and Subsequent Transformations

Methodologies for the Preparation of Key 1,3-Dimethyluracil (B184088) Intermediates (e.g., 6-amino-1,3-dimethyluracil)

The synthesis of 1,3-Dimethyl-6-hydroxylaminouracil often proceeds through key intermediates, with 6-amino-1,3-dimethyluracil (B104193) being a prominent example. The methodologies for preparing this crucial precursor have been extensively studied to enhance yield, purity, and sustainability.

Enhanced Yield and Purity Approaches

Traditional methods for the synthesis of 6-amino-1,3-dimethyluracil involve the condensation of 1,3-dimethylurea with cyanoacetic acid or its derivatives. One established method involves the reaction of dry dimethylurea and ethyl cyanoacetate with sodium amide in xylene. Following the initial reaction, the mixture is heated to drive the reaction to completion. Subsequent workup with water and acidification precipitates the desired 6-amino-1,3-dimethyluracil chemicalbook.com.

Recent advancements have focused on optimizing this process to improve both yield and purity. A patented method describes a process that can significantly improve the reaction yield and the purity of the final product. This is achieved through a carefully controlled multi-step process involving the preparation of a specific condensing agent, a staged condensation reaction, and vacuum distillation to purify the intermediate, 1,3-dimethylcyanoacetylurea. The subsequent cyclization under controlled pH and temperature conditions results in high-purity 6-amino-1,3-dimethyluracil with yields reported to be as high as 93.98% and purity exceeding 99% google.com.

The table below summarizes a representative enhanced yield and purity approach for the synthesis of 6-amino-1,3-dimethyluracil google.com.

StepReagents and ConditionsOutcome
1. Condensation Dehydrated cyanoacetic acid, 1,3-dimethylurea, acetic anhydride, condensing agent. Staged reaction with temperature control (cooling to 6-8 °C initially).Formation of 1,3-dimethylcyanoacetylurea.
2. Purification Third vacuum reduced pressure distillation.Purified 1,3-dimethylcyanoacetylurea.
3. Cyclization 1,3-dimethylcyanoacetylurea, 32% liquid alkali. Temperature controlled at 40-45 °C, then heated to 90-95 °C. pH maintained at 9.0-9.5.High-purity 6-amino-1,3-dimethyluracil.

Green Chemistry Principles in Precursor Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of 6-amino-1,3-dimethyluracil and related compounds. These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

One notable green approach involves the condensation of 6-amino-1,3-dimethyluracil with various aldehydes in water at room temperature. This method eliminates the need for catalysts, dehydrating agents, or external heat sources, resulting in excellent yields of bis(6-amino-1,3-dimethyluracil-5-yl)methanes mdpi.com. The work-up is straightforward, often requiring no chromatographic purification mdpi.com.

Another green methodology utilizes a heterogeneous catalyst, Zr(HSO₄)₄, for the one-pot, three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and active methylene compounds under solvent-free conditions. This method offers several advantages, including a simple experimental setup, mild reaction conditions, high yields, and the ability to recycle the catalyst, making it an environmentally benign process nih.gov.

The following table highlights key aspects of green chemistry approaches in the synthesis of 6-amino-1,3-dimethyluracil derivatives.

Green Chemistry PrincipleApplication in SynthesisReference
Use of Safer Solvents Reaction conducted in water. mdpi.com
Catalysis Use of a recyclable heterogeneous catalyst (Zr(HSO₄)₄). nih.gov
Atom Economy One-pot, three-component reactions. nih.gov
Energy Efficiency Reactions carried out at room temperature or under solvent-free conditions. mdpi.comnih.gov

Transformation of this compound into Advanced Heterocyclic Systems

This compound is a valuable synthon for the construction of more complex, fused heterocyclic systems. Its unique reactivity allows for a range of transformations, including cyclization and multicomponent reactions. A common precursor for these transformations is 6-chloro-1,3-dimethyluracil (B186940), which can be synthesized from 6-amino-1,3-dimethyluracil via acidic hydrolysis to 6-hydroxy-1,3-dimethyluracil, followed by chlorination google.com. The 6-chloro derivative can then be reacted with hydroxylamine to yield this compound.

Cyclization Reactions for Fused Ring Formation

The hydroxylamino group at the C6 position of the uracil (B121893) ring is nucleophilic and can participate in intramolecular cyclization reactions to form fused ring systems. For instance, reaction with appropriate reagents can lead to the formation of pyrimido[4,5-d]pyrimidine derivatives. A key step in such syntheses is often a hydrazine-induced cyclization to form the fused pyrimidine (B1678525) ring nih.gov. While this example uses an amino-uracil, the hydroxylamino group can exhibit analogous reactivity, leading to N-hydroxy-pyrimido[4,5-d]pyrimidine systems.

Multicomponent Reaction Strategies Utilizing 6-Hydroxyaminouracils

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. 6-Aminouracils are well-documented to participate in MCRs to generate a diverse range of fused heterocyclic compounds, such as pyrimido[4,5-b]quinolines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines nih.govresearchgate.net.

By analogy, this compound can be employed in similar MCR strategies. For example, a three-component reaction between this compound, an aldehyde, and an active methylene compound could potentially lead to the formation of novel, highly functionalized fused pyrimidine derivatives. The use of green solvents like water or deep eutectic solvents, as demonstrated in MCRs with 6-aminouracils, can further enhance the sustainability of these synthetic routes researchgate.net.

Catalyst-Mediated Transformations

Catalysts play a crucial role in facilitating the transformation of this compound and its precursors into advanced heterocyclic systems. Both Lewis and Brønsted acids, as well as metal catalysts, can be employed to promote cyclization and multicomponent reactions.

For instance, a Brønsted acid-catalyzed cascade reaction of 1,3-dimethyl-6-aminouracil with 2-hydroxychalcone has been shown to produce pyrido[2,3-d]pyrimidine-2,4-diones patsnap.com. Similar catalytic systems could be explored for reactions involving this compound to generate novel N-hydroxy-pyridopyrimidine scaffolds.

Furthermore, the use of reusable and environmentally friendly catalysts is a key aspect of modern synthetic chemistry. Heterogeneous catalysts, such as the aforementioned Zr(HSO₄)₄, and bifunctional thiourea-based organocatalysts have been successfully used in reactions involving 6-aminouracils, offering high efficiency and ease of separation nih.govresearchgate.net. The application of such catalysts to the transformations of this compound represents a promising area for future research.

The following table provides examples of catalyst-mediated transformations involving uracil derivatives, which can be extrapolated to this compound.

Catalyst TypeReaction TypeProduct ClassReference
Zr(HSO₄)₄ (Heterogeneous) Three-component reactionPyrimido[4,5-b]quinolines nih.gov
Brønsted Acid Cascade reactionPyrido[2,3-d]pyrimidine-2,4-diones patsnap.com
Bifunctional Thiourea (Organocatalyst) One-pot multicomponent reactionTrisubstituted methane derivatives researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyl 6 Hydroxylaminouracil

Pathways of Cyclization and Ring Annulation

Cyclization and ring annulation reactions are fundamental to expanding the heterocyclic scaffold of the uracil (B121893) core, leading to the synthesis of fused pyrimidine (B1678525) systems with significant biological and chemical interest. nih.govresearchgate.netderpharmachemica.comnih.gov

The reaction of 6-substituted uracils with nitrosating agents is a key method for the synthesis of fused heterocyclic systems. For instance, the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with various thiols results in a complex mixture of products, including the formation of 4,6-dimethyl nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine-5,7-dione. rsc.org This reaction highlights the reactivity of the nitroso group in facilitating cyclization.

While direct studies on 1,3-Dimethyl-6-hydroxylaminouracil are limited, treatment with a nitrosating agent like nitrous acid (HONO) would likely first lead to the N-nitroso derivative at the hydroxylamino nitrogen. Subsequent intramolecular cyclization, possibly involving the C5 position of the uracil ring, could lead to the formation of a fused triazole N-oxide or related heterocyclic systems. The mechanism would proceed through electrophilic attack by the nitrosonium ion (NO⁺) on the hydroxylamino nitrogen, followed by dehydration and cyclization.

Table 1: Products from the Reaction of 6-Amino-1,3-dimethyl-5-nitrosouracil with Thiols rsc.org

Reactant Thiol Major Products

The hydroxylamino group, being a potent nucleophile, can participate in condensation reactions with various electrophiles, particularly carbonyl compounds. These reactions often serve as the initial step in a cyclocondensation cascade to form annulated pyrimidine derivatives. Analogous reactions have been extensively studied using the closely related 6-amino-1,3-dimethyluracil (B104193). For example, its condensation with aliphatic aldehydes in formic acid yields pyrido[2,3-d:6,5-d']dipyrimidine derivatives through a multi-step process. derpharmachemica.com

Similarly, this compound is expected to react with aldehydes and ketones to form an intermediate N-hydroxy-imine (oxime ether). Intramolecular cyclization could then occur through the nucleophilic attack of the C5-position of the uracil ring onto the imine carbon, followed by aromatization to yield fused systems like pyridopyrimidines. The reaction conditions, such as the choice of acid or base catalyst, would significantly influence the reaction pathway and the final products. nih.gov The synthesis of various fused pyrimidines, such as indenopyrimidopyridazines and pyrimidopyridazines, has been achieved by reacting 6-hydrazinyluracils with compounds like ninhydrin (B49086) and isatin, demonstrating the versatility of the C6-substituent in cyclocondensation reactions. nih.gov

Table 2: Examples of Cyclocondensation Reactions with Uracil Derivatives

Uracil Derivative Reagent Product Type Reference
6-Hydrazinyluracils Ninhydrin Indenopyrimidopyridazines nih.gov
6-Hydrazinyluracils Isatin Pyrimidopyridazines nih.gov

Sigmatropic Rearrangements Involving the Hydroxylamino Moiety

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system in an intramolecular fashion. wikipedia.org The hydroxylamino group in this compound can potentially undergo such rearrangements, given the presence of the N-O bond and the adjacent aromatic ring.

The cleavage of the N-O bond is a characteristic reaction of hydroxylamines and their derivatives, driven by the inherent weakness of this bond. nih.govmdpi.com This cleavage can be initiated by various means, including transition metals, radicals, or reductive agents, and is often a key step in more complex transformations. nih.govresearchgate.netorganic-chemistry.org In the context of sigmatropic rearrangements, a transient cleavage and reformation of the N-O bond can occur. For example, researchgate.netrsc.org-sigmatropic rearrangements proceed through a five-membered cyclic transition state where the N-O bond is partially broken. thieme-connect.de Metal-free reductive cleavage of N-O bonds has also been demonstrated using neutral organic super-electron donors, highlighting a pathway that can be initiated by single-electron transfer. organic-chemistry.org

While direct studies on this compound are scarce, significant insights can be drawn from studies on analogous arylhydroxylamines. A notable example is the researchgate.netrsc.org-sigmatropic rearrangement of arylhydroxylamines upon reaction with trifluoromethylsulfinyl chloride. thieme-connect.de This reaction proceeds through an O-sulfinylation of the hydroxylamine, followed by a rapid researchgate.netrsc.org-rearrangement to afford ortho-sulfonylated anilines.

Applying this precedent to this compound, reaction with a suitable electrophile (E) at the oxygen atom would generate an intermediate (C6-N(H)-O-E). This intermediate could then undergo a researchgate.netrsc.org-sigmatropic rearrangement, leading to the migration of the electrophilic group to the C5 position of the uracil ring, forming 5-substituted-6-amino-1,3-dimethyluracil. This pathway offers a powerful method for the C5-functionalization of the uracil ring. Furthermore, N,O-diarylhydroxylamines are known to undergo chemoselective rsc.orgrsc.org or nih.govrsc.org sigmatropic shifts, suggesting that the hydroxylamino-uracil system could exhibit similar reactivity, leading to various rearranged products depending on the substituents and reaction conditions. rsc.org

Table 3: Mechanistic Pathways in Sigmatropic Rearrangements of Hydroxylamines

Rearrangement Type Key Intermediate/Transition State Typical Outcome Reference
researchgate.netrsc.org-Sigmatropic Five-membered cyclic transition state ortho-Functionalization of the aromatic ring thieme-connect.de
rsc.orgrsc.org-Sigmatropic Six-membered cyclic transition state Formation of aminophenols or related structures rsc.org

| nih.govrsc.org-Sigmatropic | Four-membered transition state (often less favorable) | Migration to the adjacent nitrogen or carbon | rsc.org |

Oxidative Transformation Pathways and Products

The hydroxylamino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of hydroxylamines typically proceeds in a stepwise manner. Mild oxidation of this compound would likely yield the corresponding 1,3-dimethyl-6-nitrosouracil. Further oxidation would then lead to the formation of 1,3-dimethyl-6-nitrouracil.

Under certain conditions, especially those involving one-electron oxidants, radical intermediates can be formed. These radicals can then undergo dimerization or polymerization. This is analogous to the nonenzymatic oxidative polymerization of 5,6-dihydroxyindole, which proceeds through semiquinone radical intermediates to form melanin. nih.gov The oxidative transformation of this compound could therefore lead to the formation of azo-dimers or other coupled products via radical mechanisms.

General Nucleophilic and Electrophilic Reactivity Profiles

The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the electron-rich hydroxylamino moiety and the pyrimidine-2,4-dione ring system. The uracil ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C6 position. Conversely, the hydroxylamino group, with its lone pairs of electrons on the nitrogen and oxygen atoms, can act as a nucleophile.

The C6 position of the uracil ring is an electrophilic center, a characteristic that is exploited in various synthetic transformations. For instance, the related compound 6-hydroxyl-1,3-dimethyluracil can be converted to 6-chloro-1,3-dimethyluracil (B186940) through a reaction with a chlorinating agent. google.com This substitution of the hydroxyl group demonstrates the reactivity of the C6 position towards electrophilic reagents that can activate the hydroxyl group for displacement.

Furthermore, the susceptibility of the C6 position to nucleophilic substitution is evident in the synthesis of derivatives such as 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) from 6-chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione. In this reaction, the amine acts as a nucleophile, displacing the chloride at the C6 position. This highlights the electrophilic nature of the C6 carbon in the 1,3-dimethyluracil (B184088) scaffold.

The general reactivity profile can be summarized by considering the key reactive sites within the molecule and their potential roles in chemical reactions.

Reactive SitePotential ReactivityExample Reaction Type
C6 Carbon ElectrophilicNucleophilic substitution
Hydroxylamino Group (Nitrogen) NucleophilicReaction with electrophiles
Hydroxylamino Group (Oxygen) NucleophilicReaction with electrophiles

It is important to note that the electronic environment of the uracil ring, influenced by the two methyl groups at N1 and N3, modulates the reactivity of the entire molecule. These alkyl groups increase the electron density of the ring system compared to unsubstituted uracil, which can influence the rates and outcomes of both nucleophilic and electrophilic reactions.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dimethyl 6 Hydroxylaminouracil and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Resonance Spectra Interpretation

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1,3-Dimethyl-6-hydroxylaminouracil, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the two methyl (CH₃) groups attached to the nitrogen atoms, the single proton on the C5 carbon of the uracil (B121893) ring, and the protons of the hydroxylamino group (-NHOH).

The chemical shifts (δ) of the N-methyl protons would likely appear as sharp singlets. The C5-H proton would typically appear as a singlet as well, in the olefinic region of the spectrum. The protons on the hydroxylamino group (-NH and -OH) are exchangeable and their chemical shifts and appearance can be highly dependent on the solvent, concentration, and temperature. Their signals may be broad and might not show clear coupling.

While specific experimental data for this compound is not publicly available, the interpretation would follow these established principles. The integration of these signals would confirm the number of protons in each environment, consistent with the compound's molecular formula.

Table 1: Predicted ¹H NMR Signals for this compound

Functional GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
N1-CH₃~3.2-3.4Singlet3H
N3-CH₃~3.1-3.3Singlet3H
C5-H~5.0-5.5Singlet1H
NH-OHVariableBroad Singlet1H
NH-OHVariableBroad Singlet1H

Note: These are predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary and are reported in specialized literature.

Two-Dimensional NMR Techniques in Complex System Analysis

For unambiguous assignment of signals, especially in complex molecules or reaction mixtures involving transformation products of this compound, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing crucial information for assembling the complete carbon skeleton and confirming the position of substituents.

The use of these techniques is critical in elucidating the structures of the products formed from this compound, such as in nitrosative and nitrative cyclization reactions. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH) groups of the hydroxylamino substituent would exhibit broad and medium-to-weak bands in the 3500-3200 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹.

C=O Stretching: The uracil ring contains two carbonyl (C=O) groups. These would produce very strong, sharp absorption bands in the region of 1750-1650 cm⁻¹. The exact position can indicate the degree of conjugation and hydrogen bonding.

C=C Stretching: The double bond within the pyrimidine (B1678525) ring would show a stretching vibration around 1650-1600 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)Stretch3500 - 3200Broad, Medium
Amine (-NH)Stretch3400 - 3200Medium
Methyl (C-H)Stretch2980 - 2850Medium
Carbonyl (C=O)Stretch1750 - 1650Strong, Sharp
Alkene (C=C)Stretch1650 - 1600Medium to Weak

Note: The listed frequencies are general ranges. Specific values for the compound are expected to be available in dedicated chemical literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not available in public databases, this method would be the gold standard for confirming its molecular geometry. Such analyses have been performed on transformation products derived from this compound, confirming their complex heterocyclic structures. researchgate.net A crystallographic study of this compound would provide invaluable data on the planarity of the uracil ring and the orientation of the hydroxylamino substituent.

Thermal Analysis Techniques in Reaction Pathway Studies (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of a compound, including melting point, decomposition temperature, and the heat changes associated with phase transitions or reactions.

DSC analysis of this compound would reveal its melting point and any polymorphic transitions. Furthermore, when studying its transformation into other compounds, such as the thermal cyclization of its derivatives, DSC can be used to determine the temperatures and enthalpies of these reactions. researchgate.net This information is crucial for understanding the reaction mechanism and for ensuring safe reaction conditions.

Electrochemical Characterization of Redox Processes

Electrochemical methods, such as cyclic voltammetry, are used to investigate the oxidation and reduction (redox) behavior of a compound. The uracil ring system and the hydroxylamino group are both electroactive, meaning they can be oxidized or reduced at specific potentials.

Characterizing the electrochemical properties of this compound provides insight into its electronic structure and its potential to participate in electron transfer reactions. Studies on related pyrimidopteridine systems, which can be synthesized from uracil derivatives, have utilized electrochemical analysis to determine their redox potentials, which is essential for applications such as photoredox catalysis. researchgate.net Such analysis for this compound would involve determining its oxidation and reduction peak potentials, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Chromatographic Methods for Purity Assessment and Reaction Monitoring

The assessment of purity and the real-time monitoring of chemical reactions are critical aspects of chemical synthesis and analysis. For this compound, a variety of chromatographic techniques are indispensable for isolating the compound, identifying impurities, and tracking the progress of its synthesis or transformation. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a reaction in real-time, identifying the presence of starting materials, intermediates, and products, as well as for preliminary purity checks. youtube.com

In a typical TLC setup for uracil derivatives, a silica (B1680970) gel plate acts as the stationary phase due to its polarity. nih.govnih.gov The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compounds to be separated. A common approach involves using a mixture of solvents to achieve optimal separation. nih.gov For instance, a mobile phase consisting of chloroform (B151607) and methanol, or chloroform and propanol, has been successfully used for the separation of various alkylated uracils. nih.gov The addition of a small amount of ammonium (B1175870) hydroxide (B78521) to the solvent system can prevent streaking and lead to more defined spots. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique compared to TLC. It offers higher resolution, sensitivity, and reproducibility, making it the method of choice for accurate purity assessment and quantitative analysis of this compound. HPLC is also invaluable for monitoring reaction kinetics by quantifying the concentration of reactants and products over time.

For polar compounds like uracil derivatives, reverse-phase HPLC is often employed. In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities.

A patent for the related compound, 6-amino-1,3-dimethyluracil (B104193), describes a liquid chromatography method for purity analysis, which achieved a purity of 99.815%. google.com While the specific conditions for this compound may differ, a similar approach would be highly effective. The table below outlines a hypothetical HPLC method for the analysis of this compound based on common practices for uracil derivatives.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. nih.gov However, due to the low volatility of uracil derivatives, a derivatization step is typically required to convert them into more volatile species. nih.govresearchgate.net

Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl and amino groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. youtube.com The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, making it amenable to GC analysis.

The GC-MS analysis provides not only retention time data for separation but also mass spectra for each component, which allows for definitive identification and structural elucidation of the main compound as well as any impurities or transformation products. nih.gov The following table details a potential GC-MS method for the analysis of silylated this compound.

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

These chromatographic methods provide a comprehensive suite of tools for the detailed analysis of this compound, ensuring its purity and facilitating the understanding of its chemical behavior.

Computational and Theoretical Chemistry Approaches in the Study of 1,3 Dimethyl 6 Hydroxylaminouracil

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to uracil (B121893) and its derivatives to understand their reactivity and stability. DFT calculations allow for the determination of various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density.

Key to understanding the reactivity of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Studies on the fragmentation of the uracil RNA base using DFT have provided detailed energetic data for various bond cleavage pathways. rsc.orgresearchgate.net For example, the cleavage of the N3–C4 and N1–C2 bonds in the uracil ring has been shown to have significantly lower energy barriers compared to the C5–C6 bond cleavage, indicating the preferred fragmentation pathways. rsc.orgresearchgate.net

In a study on the bromination of uracil derivatives, DFT calculations were used to determine the activation energies for the reaction in different solvents. acs.org This type of analysis for 1,3-Dimethyl-6-hydroxylaminouracil would be invaluable for understanding its metabolic pathways or its interactions with biological targets.

Reaction PathwayReactant(s)Product(s)ΔG (eV)ΔG* (eV)Reference
N3-C4 Bond CleavageUracil CationFragment Ions-+1.627 rsc.orgresearchgate.net
N1-C2 Bond CleavageUracil CationFragment Ions-+1.710 rsc.orgresearchgate.net
C5-C6 Bond CleavageUracil CationFragment Ions-+5.459 rsc.orgresearchgate.net

This table presents data for the related compound uracil as a proxy for this compound.

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. DFT calculations are a primary tool for locating and analyzing these fleeting structures.

The process involves optimizing the geometry to find a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the vibrational mode of the reaction coordinate.

For example, in the study of the fragmentation of uracil, the transition states for various bond cleavages were located, and their geometries and energies were analyzed to elucidate the most likely fragmentation mechanisms. rsc.org A similar analysis for reactions involving this compound, such as its potential metabolic oxidation or degradation pathways, would provide crucial mechanistic details.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling, with DFT being a prominent method, allows for the step-by-step investigation of reaction mechanisms. By modeling the reactants, intermediates, transition states, and products, a complete picture of the reaction pathway can be constructed. This includes understanding the role of catalysts, solvents, and substituent effects on the reaction mechanism and kinetics.

For instance, computational studies on the reaction of uracil derivatives with radicals have shown that both addition and abstraction reactions are possible, with the preferred pathway depending on the specific derivative and reaction conditions. nih.gov DFT calculations have been employed to explore the potential energy surfaces of such reactions, revealing the intricate details of the electronic rearrangements that occur. acs.org

A quantum chemical study of the 1,3-dipolar cycloaddition reaction of nitrilimines provides an example of how different reaction pathways ([3+2] vs. [1+2] cycloaddition) can be computationally explored, with calculations revealing the barrier heights and exothermicities of the reactions. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of compounds. DFT calculations can provide reliable predictions of vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. Studies on uracil and its derivatives have demonstrated the utility of DFT in accurately predicting their vibrational spectra. nih.gov

NMR Spectroscopy: The chemical shifts of nuclei like ¹H and ¹³C can be calculated by determining the magnetic shielding tensors. These theoretical predictions are invaluable for interpreting complex NMR spectra and confirming molecular structures.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate the excited state energies and, consequently, the UV-Vis absorption spectra of molecules. This can help in understanding the electronic transitions and the color of compounds.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes and intermolecular interactions.

While specific MD simulations for this compound are not documented, studies on related systems demonstrate the power of this technique. For example, MD simulations of an RNA duplex containing a uracil-cytosine base pair revealed conformational switching and the role of water molecules in mediating these interactions. nih.gov In another study, MD simulations of the bacterial UraA H+-uracil symporter in a lipid bilayer provided insights into the closed state of the transporter and its selective interactions with cardiolipin. nih.gov

For this compound, MD simulations could be employed to:

Explore its conformational landscape and identify the most stable conformers in different environments (e.g., in aqueous solution or a lipid membrane).

Study its interactions with biological macromolecules, such as enzymes or receptors, to understand its potential mechanism of action.

Investigate its solvation properties and how it interacts with solvent molecules.

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights into Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the mechanism of action.

QSAR studies on uracil derivatives have been successful in identifying novel inhibitors for various biological targets. For example, a QSAR study on uracil-based benzoic acid and ester derivatives led to the identification of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govbenthamdirect.combenthamscience.com In this study, various molecular descriptors (e.g., constitutional, topological, and quantum-chemical) were correlated with the inhibitory activity to build a predictive model.

Another study focused on developing data-driven machine learning QSAR models for substituted pyrimidine (B1678525) and uracil derivatives to predict their antiproliferative activity. nih.govmdpi.com Such models are invaluable for guiding the design and synthesis of more potent and selective drug candidates.

For this compound, a QSAR study on a series of its derivatives could help to:

Identify the structural features that are crucial for a particular biological activity.

Predict the activity of new derivatives before their synthesis, thus saving time and resources.

Provide insights into the molecular interactions between the derivatives and their biological target.

QSAR Model ParameterValueReference
Uracil-based DPP-4 Inhibitors
r² Test0.715 nih.govbenthamdirect.combenthamscience.com
Q² LOO0.797 nih.govbenthamdirect.combenthamscience.com
Q² L5O0.809 nih.govbenthamdirect.combenthamscience.com
Antiproliferative Uracil Derivatives
Model Prediction Difference0.02 (log units) nih.gov

This table presents data for related uracil derivatives as a proxy for what could be achieved for derivatives of this compound.

Mechanistic and Synthetic Role of 1,3 Dimethyl 6 Hydroxylaminouracil in the Development of Advanced Chemical Entities

Synthesis of Fused Pyrimidine (B1678525) Systems (e.g., Pyrano[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines)

The fusion of a pyrimidine ring with other heterocyclic systems, such as pyran or pyridine, gives rise to compounds with significant biological activities. The synthesis of these fused systems often involves multicomponent reactions, which are prized for their efficiency and atom economy.

One notable approach involves a one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. This reaction utilizes 6-amino-1,3-dimethyluracil (B104193), various aromatic aldehydes, and malononitrile (B47326). The process is efficiently catalyzed by bismuth(III) triflate in ethanol, leading to high yields of the desired products. scirp.org The use of environmentally friendly methods, such as using magnetized deionized water as a solvent, has also been explored for the synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, offering advantages like shorter reaction times and high yields without the need for a catalyst. researchgate.net

Table 1: Examples of Synthesized Pyrido[2,3-d]pyrimidine Derivatives

Aldehyde Product Yield (%)
Benzaldehyde 7-Amino-5-phenyl-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile 92
4-Chlorobenzaldehyde 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile 95

This table is based on data from the synthesis of pyrido[2,3-d]pyrimidine derivatives using bismuth(III) triflate as a catalyst. scirp.org

Mechanistic Pathways of Pyrano- and Pyrido-Pyrimidine Formation

The formation of the pyrido[2,3-d]pyrimidine scaffold through the three-component reaction is proposed to proceed through a specific mechanistic pathway. The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile, which is catalyzed by a Lewis acid like bismuth triflate. scirp.org This step generates a benzylidene malononitrile intermediate.

Subsequently, a Michael addition occurs between the 6-amino-1,3-dimethyluracil and the activated double bond of the benzylidene malononitrile. This is followed by an intramolecular cyclization and tautomerization, which ultimately leads to the aromatized pyrido[2,3-d]pyrimidine product. scirp.org Theoretical studies on similar reactions have provided a deeper understanding of the thermodynamics and kinetics involved in the formation of these fused systems.

Derivatization to Pyrrolo[2,3-d]pyrimidines (Deazaxanthines)

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of heterocyclic compounds with a wide range of biological activities, including their use as kinase inhibitors. nih.govnih.gov The synthesis of these derivatives can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core.

A green and efficient one-pot, three-component synthesis has been developed for polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. This method involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB). scielo.org.mx This approach is advantageous due to its high yields, mild reaction conditions, and simple work-up procedure. scielo.org.mx

Condensation and Cyclization Strategies for Pyrrole Ring Closure

The formation of the pyrrole ring in the synthesis of pyrrolo[2,3-d]pyrimidines typically involves condensation and subsequent cyclization reactions. In the one-pot synthesis mentioned above, the reaction proceeds through the initial formation of an intermediate from the reaction of 6-amino-1,3-dimethyluracil and the arylglyoxal. This intermediate then reacts with the barbituric acid derivative, leading to a cyclization that forms the pyrrole ring. scielo.org.mx

Another strategy involves the use of 6-chloro-7-deazapurine as a starting material, which can be reacted with various amines and subsequently modified to introduce different functionalities. For instance, a Buchwald-Hartwig C-N cross-coupling reaction can be employed to synthesize a series of pyrrolo[2,3-d]pyrimidine derivatives with potential as EGFR kinase inhibitors. nih.gov

Formation of Oxadiazolo[3,4-d]pyrimidine and Furazano[3,4-d]pyrimidine Systems

The versatility of 1,3-dimethyl-6-hydroxylaminouracil as a synthetic precursor extends to the formation of other fused heterocyclic systems. While direct synthesis from this compound is not explicitly detailed in the provided context, related pyrimidine derivatives serve as foundational structures for creating oxadiazolo- and furazano[3,4-d]pyrimidine systems. The general principle involves the cyclization of appropriately substituted pyrimidine precursors.

Generation of Pteridinetetrone Derivatives

Pteridinetetrone derivatives represent a class of compounds with a distinct heterocyclic framework. The synthesis of these molecules can be envisioned to start from activated pyrimidine precursors. Although a direct synthesis from this compound is not explicitly described, the chemical reactivity of the uracil (B121893) core suggests its potential as a starting point for constructing the pteridine (B1203161) ring system through condensation reactions with suitable 1,2-dicarbonyl compounds or their equivalents.

Synthesis of Azalumazine Derivatives

Azalumazine derivatives are another class of nitrogen-containing heterocyclic compounds. Their synthesis often involves the reaction of a diamino-pyrimidine derivative with a 1,2-dicarbonyl compound. Starting from this compound, a reduction of the hydroxylamino group to an amino group, followed by the introduction of a second amino group at the 5-position, would yield a suitable precursor for the synthesis of azalumazine derivatives. This diamino-pyrimidine could then undergo condensation with a diketone to form the final fused ring system.

Role in the Synthesis of Pharmacologically Significant Scaffolds (e.g., Urapidil, Nifekalant Intermediates)

This compound serves as a critical intermediate in the synthesis of several pharmacologically important compounds. Its unique chemical structure, featuring a hydroxylamino group at the 6-position of the 1,3-dimethyluracil (B184088) ring, allows for versatile downstream functionalization, making it a valuable building block in multi-step synthetic pathways.

While direct synthesis pathways for Nifekalant intermediates from this compound are less commonly documented in publicly available literature, the structural motifs present in this uracil derivative are relevant to the synthesis of various nitrogen-containing heterocyclic compounds, a class to which Nifekalant belongs. The reactivity of the hydroxylamino group allows for the introduction of diverse side chains, a common strategy in the synthesis of complex pharmaceutical agents.

Table 1: Synthetic Applications of this compound Derivatives

Target Compound Intermediate Synthetic Step Reference
Urapidil 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil Reaction of 1,3-dimethyl-6-hydroxyuracil with 3-amino-1-propanol. google.comgoogle.com
Urapidil 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) Reaction with 1-(2-methoxyphenyl)piperazine. researchgate.net

The 1,3-dimethyluracil scaffold is a highly valued framework in the design of lead compounds for drug discovery. researchgate.net Its inherent properties make it an attractive starting point for developing new therapeutic agents across various disease areas. Uracil and its derivatives are fundamental components in the synthesis of a multitude of pharmaceutical drugs and intermediates. researchgate.net

The strategic utility of the 1,3-dimethyluracil scaffold can be attributed to several key factors:

Structural Rigidity and Planarity: The pyrimidine ring system provides a relatively rigid and planar core, which can facilitate predictable binding interactions with biological targets.

Hydrogen Bonding Capabilities: The presence of carbonyl groups and the potential for introducing various substituents with hydrogen-bonding capacity allows for the fine-tuning of interactions with protein active sites.

Metabolic Stability: The methylation at the N1 and N3 positions can enhance metabolic stability by preventing enzymatic degradation that might otherwise occur at these sites in unsubstituted uracil. nih.gov

Versatile Functionalization: The uracil ring can be readily functionalized at multiple positions, particularly at C5 and C6, allowing for the exploration of a wide chemical space and the optimization of pharmacological activity. researchgate.net For example, novel uracil derivatives have been synthesized and evaluated as thymidylate synthase inhibitors for cancer therapy. researchgate.netnih.govbohrium.com

Proven Bioactivity: The uracil scaffold is a component of numerous existing drugs, demonstrating its biocompatibility and potential for therapeutic efficacy. researchgate.net This history of success encourages its use in the design of new drug candidates targeting a range of conditions, from cancer to viral infections and metabolic disorders. nih.govnih.gov

The process of lead optimization often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov The 1,3-dimethyluracil scaffold provides a robust platform for such modifications. Researchers have successfully developed novel uracil derivatives with potent activities by strategically altering substituents on the pyrimidine ring. researchgate.netnih.govtandfonline.com

Table 2: Advantages of the 1,3-Dimethyluracil Scaffold in Lead Compound Design

Feature Advantage in Drug Design Example Application Area Reference
Rigid Core Provides a defined orientation for substituent groups, aiding in structure-activity relationship (SAR) studies. Enzyme Inhibitors researchgate.net
H-Bonding Sites Enables strong and specific interactions with biological targets. Anticancer Agents nih.govbohrium.com
N-Methylation Increases metabolic stability and can improve pharmacokinetic profiles. General Drug Development nih.gov
Functionalization Allows for extensive chemical modification to optimize potency and selectivity. Diverse Therapeutic Targets researchgate.netresearchgate.net
Bioactive Precedent The scaffold is present in known drugs, indicating good drug-like properties. Antivirals, Anticancer researchgate.netnih.gov

Development of Novel Catalytic Systems (e.g., Photoredox Catalysts)

While the primary role of this compound has been in the synthesis of bioactive molecules, the inherent chemical properties of the uracil scaffold suggest its potential utility in the development of novel catalytic systems. The electron-rich nature of the pyrimidine ring, combined with the ability to introduce various functional groups, makes it an interesting candidate for supporting catalytic activity.

The field of photoredox catalysis has seen explosive growth, utilizing light energy to drive chemical reactions. The design of new photosensitizers is a key aspect of this field. While there is no direct evidence in the provided search results of this compound itself being used as a photoredox catalyst, the broader class of heterocyclic compounds, including pyrimidine derivatives, is being explored for such applications. The UV-absorbing properties and the potential for redox activity of the uracil ring system could, in principle, be harnessed for photoredox catalysis. Further research would be needed to explore the modification of the 1,3-dimethyluracil scaffold to create effective photoredox catalysts.

The development of novel catalysts is a continuous effort in chemical research. The versatility of scaffolds like 1,3-thiazole, another heterocyclic system, has been extensively reviewed for its role in generating new lead compounds and its broad pharmacological activities. nih.govresearchgate.netmdpi.com This highlights the potential for other heterocyclic systems, such as the 1,3-dimethyluracil core, to be adapted for catalytic purposes. The synthesis of novel pyran-functionalized uracil derivatives, for instance, demonstrates the ongoing exploration of uracil chemistry for new applications. tandfonline.com

Table 3: Potential of Uracil Derivatives in Catalysis

Catalysis Type Potential Role of Uracil Scaffold Rationale
Photoredox Catalysis As a photosensitizer or a ligand for a catalytic metal center. UV-absorbing properties and tunable electronic structure.
Organocatalysis As a basic or nucleophilic catalyst. Presence of nitrogen and oxygen atoms capable of interacting with substrates.

Emerging Research Directions and Future Perspectives in 1,3 Dimethyl 6 Hydroxylaminouracil Chemistry

Exploration of Novel Reaction Pathways and Methodologies

The synthesis and functionalization of uracil (B121893) derivatives are central to accessing new chemical entities. For 1,3-Dimethyl-6-hydroxylaminouracil, future research will likely focus on moving beyond traditional methods to explore novel reaction pathways that offer greater efficiency and molecular diversity.

One promising direction is the development of divergent synthesis strategies . An approach demonstrated for 5-sulfonyl-substituted uracils, which allows for the creation of diverse heterocyclic libraries from common acyclic precursors, could be adapted. acs.org This methodology avoids the need for protecting groups and provides excellent yields, making it attractive for generating a wide range of derivatives from a this compound scaffold. acs.org

Furthermore, photoredox catalysis is emerging as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. A novel visible-light-mediated decarboxylative coupling method, successful in functionalizing uridine (B1682114) derivatives, exemplifies a cutting-edge technique that could be applied to this compound. acs.org Such methods facilitate the direct incorporation of various functional groups, expanding the accessible chemical space. acs.org The use of visible light to unlock novel reaction pathways, as seen with diazoalkanes, points to a broader trend of using photochemical methods to access unique reactivity, including cascade reactions and unusual protonations under mild conditions. nih.gov

These advanced methodologies represent a shift towards more sophisticated synthetic strategies that could unlock new derivatives and applications of this compound.

Advanced Catalyst Design for Selective Transformations

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalysts is crucial for achieving selective transformations of uracil derivatives. For this compound, future progress will depend on catalysts that can control reactivity at specific sites, especially given the multiple reactive centers in the uracil ring.

A significant advancement is the design of heterogeneous nano-hybrid catalysts . For instance, a silica-based nano-hybrid catalyst bearing acidic dihydrogen phosphate (B84403) sites has been successfully used to synthesize bis(6-amino-1,3-dimethyluracil-5-yl) methanes. chemmethod.com This catalyst is not only efficient and reusable but also operates under specific temperature conditions, highlighting the advantages of custom-designed solid-phase catalysts. chemmethod.com The mechanism involves activation of electrophiles by the acidic sites on the catalyst surface, facilitating the reaction. chemmethod.com

Dual catalysis systems are another frontier. The combination of photoredox and nickel catalysis has been shown to effectively couple amino acid derivatives to uridine, a related nucleoside. acs.org This dual approach enables reactions that are difficult to achieve with a single catalyst, opening up new avenues for N-functionalization. acs.org The proposed mechanism suggests that the uridine derivative coordinates to the nickel center, directing the reaction towards N-alkylation over C-alkylation. acs.org

The table below summarizes a comparison of different catalytic approaches applicable to uracil derivatives, highlighting the trend towards more sophisticated and efficient systems.

Catalyst SystemSubstrate ExampleKey AdvantagesReaction ConditionsReference
Silica-Based Nano-Hybrid (SPTCDS)6-Amino-1,3-dimethyluracil (B104193)Heterogeneous, reusable, high yield115 °C, solvent-free chemmethod.com
Dual Photoredox/Nickel5-Iodo-uridineMild conditions, broad scopeVisible light, room temperature acs.org
None (Water as medium)6-Amino-1,3-dimethyluracilGreen, simple, catalyst-freeRoom temperature researchgate.net

These examples underscore a strategic shift towards designing catalysts with precisely controlled environments to steer the outcome of complex reactions involving uracil-based scaffolds.

Integration of Machine Learning and Artificial Intelligence in Synthetic Planning

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry by enabling rapid optimization and prediction of reaction outcomes. While direct applications to this compound are still nascent, the principles have been demonstrated in related areas and offer a clear path forward.

ML models can streamline the development of synthetic protocols by identifying optimal reaction parameters from large datasets. nih.gov For example, in the microfluidic synthesis of nanoparticles, ML algorithms like support-vector machines and artificial neural networks have been trained to predict the size and stability of the products based on inputs such as flow rates, reactant concentrations, and mixing ratios. nih.govnih.gov This approach minimizes waste and accelerates the development of reliable manufacturing processes. nih.gov

For the synthesis or transformation of this compound, a similar strategy could be employed. An ML model could be trained on a dataset of reactions performed under varying conditions (e.g., catalyst, solvent, temperature, time). The model could then predict the yield and purity for a new set of conditions, guiding the chemist towards the most efficient synthetic route without the need for extensive trial-and-error experimentation. This is particularly valuable for multi-component reactions where the interplay of variables is not intuitively obvious. nih.gov

The conceptual application of ML in optimizing a hypothetical reaction is outlined in the table below.

Input Parameters for ML ModelPredicted OutputsPotential Benefits
Reactant ConcentrationsProduct Yield (%)Reduced development time and material waste.
Catalyst Type and LoadingReaction RateFaster identification of optimal conditions.
Solvent SystemPurity / By-product Formation (%)Improved process reliability and efficiency.
Temperature and PressureStability of IntermediatesDeeper understanding of reaction landscape.

High-level synthesis (HLS) tools, often used in designing hardware for ML, provide a framework for creating and evaluating multiple complex systems from a single algorithmic description, a concept that can be adapted to chemical synthesis planning. youtube.com By modeling the effects of different reagents and conditions, AI can create bit-level accurate predictions of reaction outcomes, accelerating the discovery of novel and efficient synthetic pathways. youtube.com

Mechanistic Elucidation of Undiscovered Reactivity Modes

A deep understanding of reaction mechanisms is fundamental to controlling chemical reactivity and discovering new transformations. For this compound, future research will benefit from detailed mechanistic studies to uncover novel reactivity modes and optimize existing pathways.

Advanced analytical and computational techniques are key to this endeavor. For example, in the synthesis of bis(6-amino-1,3-dimethyluracil-5-yl) methanes using a nano-hybrid catalyst, a plausible mechanism has been proposed. chemmethod.com It suggests that the catalyst's acidic hydrogens activate the aldehyde electrophile (step 1), facilitate the dehydration of an intermediate by converting a hydroxyl group into a good leaving group (step 2), and activate the system for a second nucleophilic attack (step 3). chemmethod.com This step-by-step elucidation provides a roadmap for further catalyst optimization.

In another example involving dual photoredox/nickel catalysis for uridine functionalization, researchers have hypothesized a mechanism to explain the observed regioselectivity. acs.org The prevailing pathway is thought to involve the coordination of a uridine derivative to the nickel catalyst via nitrogen, leading to the major N-functionalized product through reductive elimination. acs.org Understanding the competing pathways that lead to minor C-functionalized products is crucial for improving reaction selectivity. acs.org

Future work will likely involve a combination of experimental techniques (like kinetic studies and in-situ spectroscopy) and computational modeling (like Density Functional Theory) to map the energy landscapes of reactions involving this compound. This will not only rationalize observed outcomes but also predict undiscovered reactivity, such as novel cycloadditions or ring-transformation reactions, paving the way for innovative synthetic applications.

Green and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly guiding synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis and modification of this compound are ripe for the application of these strategies.

A standout example in the realm of uracil chemistry is the development of a synthesis for bis(6-amino-1,3-dimethyluracil-5-yl)methanes that proceeds at room temperature by simply stirring the reactants in water. researchgate.net This method requires no catalyst, dehydrating agent, or external energy input, and the product is isolated in excellent yield without chromatographic purification. researchgate.net This approach represents an ideal green synthesis.

Other green strategies applicable to uracil derivatives include:

Use of Benign and Renewable Solvents: Research into the synthesis of isoxazoles has demonstrated the use of an agro-waste-based solvent medium (WEOFPA/glycerol), which is inexpensive, eco-friendly, and avoids hazardous organic solvents. nih.gov

Alternative Energy Sources: Ultrasound irradiation has been used to promote reactions in aqueous media without a catalyst, offering an energy-efficient and accelerated conversion compared to conventional heating. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions are often highly atom-economical. nih.gov

The following table compares conventional and green approaches for the synthesis of related uracil derivatives.

Synthesis AspectConventional MethodGreen AlternativeBenefitReference
Solvent Organic Solvents (e.g., Ethanol)WaterReduced toxicity and waste researchgate.net
Catalyst Homogeneous acids/basesNone, or heterogeneous/reusable catalystsSimplified purification, reduced waste chemmethod.comresearchgate.net
Energy Refluxing/HeatingRoom Temperature or UltrasoundLower energy consumption researchgate.netresearchgate.net
Work-up Chromatographic PurificationSimple FiltrationReduced solvent use and time acs.orgresearchgate.net

By embracing these green and sustainable strategies, the future synthesis of this compound and its derivatives can become more economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dimethyl-6-hydroxylaminouracil, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 6-aminouracil derivatives with hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., piperidine) yields hydroxylaminouracil analogs. Reaction time (6–60 hours) and temperature (room temperature to reflux) significantly affect yields. Purification via crystallization from DMF/H₂O mixtures is common .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental analysis to confirm C, H, N composition (e.g., C₆H₉N₃O₂).
  • IR spectroscopy to identify functional groups (e.g., NH at ~3358 cm⁻¹, C=O at ~1730 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion peaks (e.g., m/z 309 [M⁺]) and fragmentation patterns.
  • NMR (¹H/¹³C) to resolve methyl groups and hydroxylamine protons .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Avoid exposure to strong oxidizers and ensure local exhaust ventilation. Use PPE (gloves, lab coats) to prevent skin contact. Store in sealed containers away from moisture. Post-handling, wash hands thoroughly and decontaminate work surfaces. Ethanol or water is recommended for spill cleanup .

Advanced Research Questions

Q. How do functional group modifications (e.g., hydroxylamine vs. amino) impact the reactivity of uracil derivatives?

  • Methodological Answer : Hydroxylamine groups increase nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides, isothiocyanates). For instance, hydroxylamine derivatives undergo cyclization with diethyl acetylene dicarboxylate to form fused pyrimidine systems, whereas amino groups favor Schiff base formation. Computational modeling (DFT) can predict electronic effects .

Q. What strategies resolve contradictory spectral data during structural elucidation of hydroxylaminouracil analogs?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Compare experimental ¹³C NMR shifts with predicted values (e.g., C=O at ~170 ppm).
  • Use 2D-NMR (COSY, HSQC) to resolve overlapping proton signals.
  • Replicate synthesis under controlled conditions to isolate intermediates and identify by-products (e.g., via LC-MS/MS) .

Q. How can researchers optimize heterocyclic fusion reactions using this compound as a precursor?

  • Methodological Answer : Employ catalyst screening (e.g., piperidine in DMF for Mannich reactions) and solvent optimization. For pyrido[2,3-d]pyrimidine synthesis, use excess diethyl acetylene dicarboxylate under fusion conditions (1 hour, 120°C). Monitor reaction progress via TLC and isolate products via ethanol trituration .

Q. What role does the hydroxylamine moiety play in biological activity studies of uracil derivatives?

  • Methodological Answer : The hydroxylamine group enhances hydrogen-bonding capacity, improving interactions with nucleic acids or enzymes. For antiviral studies, conduct in vitro assays (e.g., plaque reduction) against viral polymerases. Compare IC₅₀ values with non-hydroxylated analogs to quantify potency .

Notes

  • Advanced Techniques : Emphasized methodological rigor in synthesis, characterization, and conflict resolution.
  • Safety Emphasis : Highlighted protocols from SDS documents to ensure compliance .

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